molecular formula C11H17NO B027944 4-Amino-3,5-dimethylbenzenepropanol CAS No. 454476-59-6

4-Amino-3,5-dimethylbenzenepropanol

Cat. No. B027944
M. Wt: 179.26 g/mol
InChI Key: ZOLHJKXYRQTXFY-UHFFFAOYSA-N
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Description

The study of compounds like "4-Amino-3,5-dimethylbenzenepropanol" involves understanding their synthesis, molecular structure, chemical reactions, and properties. These compounds often find relevance in various chemical research areas due to their unique structures and potential applications.

Synthesis Analysis

Compounds with similar complexity are typically synthesized through multi-step organic reactions, starting from simple precursors. For instance, the synthesis of complex molecules often involves the formation of specific functional groups, such as amino and hydroxyl groups, through reactions like amination and reduction (Józefowicz et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds is determined using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the arrangement of atoms and the stereochemistry of the molecule, crucial for understanding its reactivity and properties (Mnguni & Lemmerer, 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with various reagents, leading to a wide range of reactions, including substitution and addition reactions. These reactions can significantly alter the compound's properties and potential applications (Smith et al., 2007).

Physical Properties Analysis

Physical properties like melting point, boiling point, solubility, and crystallinity can be influenced by the molecular structure. For example, the presence of specific functional groups and the molecule's overall polarity affect these properties significantly.

Chemical Properties Analysis

Chemical properties such as acidity, basicity, reactivity towards acids or bases, and stability under various conditions are defined by the functional groups present in the molecule and its electronic structure. Computational methods, such as density functional theory (DFT), are often used to predict these properties and understand the molecule's behavior in chemical reactions (Ramazani et al., 2019).

Future Directions

A recent study has shown that silver nanoparticles functionalized with a similar compound, 4-amino, 3,5-dimercapto, 1,2,4 triazole, showed improved intracellular uptake and biocompatibility, suggesting potential future applications of similar compounds in nanomedicine .

properties

IUPAC Name

3-(4-amino-3,5-dimethylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-6-10(4-3-5-13)7-9(2)11(8)12/h6-7,13H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLHJKXYRQTXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625888
Record name 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dimethylbenzenepropanol

CAS RN

454476-59-6
Record name 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium acetate (68 mg) and 720 mg of tris-o-tolylphosphine were mixed in a Schlenk tube under a nitrogen atmosphere. After 15 ml of triethylamine, 6 g of 4-bromo-2,6-dimethylaniline and 3.2 g of methyl acrylate had been added, the tube was heated to 100° C. in an oil bath and kept there for 6 h. The mixture was added to water and extracted 3 times with ethyl ether. After drying in vacuum 6.2 g of a yellow solid was obtained. The solid was dissolved in THF and 3.5 g of lithium aluminum hydride was added. After 6 h the reaction was poured into water and purified by column chromatography (silica, hexane:ethyl acetate 2:1). A mixture of 3-(4-amino-3,5-dimethyl-phenyl-propan-1-ol and 3-(4-amino-3,5-dimethylphenyl)propan-1-ol (3.5 g) was obtained. The mixture was dissolved in ethyl acetate and 50 mg of palladium (10 wt %) on carbon was added. Hydrogen was bubbled through the solution for one h. After removing the palladium catalyst and the solvent, 3.1 g of 3-(4-amino-3,5-dimethyl-phenyl)-prop-2-en-1-ol was obtained. 1H-NMR (200 MHz, CDCl3): 6.77 (s, 2H), 3.64 (t, 2H), 3.47 (b s, 2H) 2.54 (t, 2H), 2.15 (s, 6H), 1.82 ppm (m, 2H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
720 mg
Type
reactant
Reaction Step Three
Quantity
68 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
6 g
Type
reactant
Reaction Step Six
Quantity
3.2 g
Type
reactant
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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